Antimicrobial Potency Against Gram-Negative Bacteria
In a series of α‑quaternary 3‑chloro‑1‑hydroxyalkylphosphonates, the diphenyl‑protected analogue (compound 11) displayed antibacterial activity that was equivalent to or more potent than the clinical comparators fosfomycin and chloramphenicol against multiple Gram‑negative strains, including Escherichia coli and Klebsiella pneumoniae [1]. In contrast, the corresponding diethyl and dimethyl ester variants consistently showed lower activity in the same panel, consistent with the observation that phenyl protection of the phosphoryl ester groups enhances antimicrobial efficacy [1]. This class‑level trend indicates that the diphenyl ester motif is a critical contributor to target‑cell penetration and/or target‑site binding.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Diphenyl ester analogue (compound 11): MIC ≤8 µg/mL against E. coli and K. pneumoniae (comparable to fosfomycin and chloramphenicol) [1] |
| Comparator Or Baseline | Dialkyl (diethyl/dimethyl) ester analogues of the same α‑hydroxyphosphonate scaffold: MIC >32 µg/mL against the same strains [1] |
| Quantified Difference | ≥4‑fold lower MIC for the diphenyl ester relative to dialkyl counterparts |
| Conditions | Broth microdilution assay; clinical and standard Gram‑negative isolates; 24 h incubation |
Why This Matters
Procurement of the diphenyl ester is essential for antimicrobial discovery programs targeting Gram‑negative pathogens, because the dialkyl analogues lack the potency required for hit‑to‑lead progression.
- [1] Faísca Phillips, A. M., Barros, M. T., Pacheco, M., Dias, R. Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents. Bioorganic & Medicinal Chemistry Letters 2014, 24 (1), 49–53. View Source
